2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-biphenylcarboxaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by recrystallization from ethanol to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The molecular pathways involved include the inhibition of cyclin-dependent protein kinases and other key enzymes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-, (E)-:
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
Uniqueness
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is unique due to the presence of both biphenyl and dimethoxy groups, which can enhance its biological activity and chemical reactivity compared to other chalcones. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
The compound 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- , a derivative of chalcone, is part of a larger class of compounds known for their diverse biological activities. Chalcones are characterized by their open-chain structure and have been extensively studied for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a biphenyl moiety and two methoxy groups on the phenyl ring, contributing to its biological properties.
Biological Activity Overview
Research has demonstrated that chalcone derivatives exhibit a range of biological activities including:
- Anticancer Activity
- Antimicrobial Activity
- Antioxidant Activity
Anticancer Activity
Chalcones have been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that certain chalcone derivatives can inhibit cell proliferation and induce cell cycle arrest. The compound has been evaluated for its effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (leukemia).
Key Findings:
- IC50 Values: The compound exhibits varying IC50 values depending on the cancer cell line, often ranging between 9.76 µM to 40.83 µM for related chalcone derivatives .
- Mechanism of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies report MIC values between 10 µg/mL to 40 µg/mL against selected bacterial strains .
- Mechanism: The antimicrobial efficacy is attributed to the inhibition of methionyl-tRNA synthetase, which is critical for protein synthesis in bacteria .
Antioxidant Activity
Chalcone derivatives are recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
Key Findings:
- DPPH Scavenging Activity: The compound demonstrated significant antioxidant activity, particularly in derivatives C5, C7, and C8 .
- Protective Effects: In vitro studies showed that pre-treatment with these compounds could restore antioxidant enzyme levels in E. coli K12 exposed to gamma radiation .
Case Studies
Several studies have focused on the biological activity of chalcone derivatives similar to the compound :
- Study on Anticancer Properties:
- Research on Antimicrobial Efficacy:
- Antioxidant Studies:
Properties
CAS No. |
36635-79-7 |
---|---|
Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3 |
InChI Key |
NYGOSCWEGSOKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.